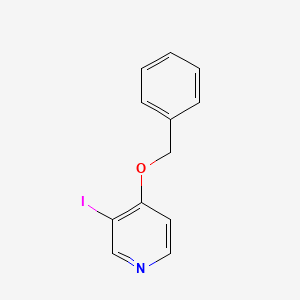

4-(Benzyloxy)-3-iodopyridin

Übersicht

Beschreibung

4-(Benzyloxy)-3-iodopyridine is a useful research compound. Its molecular formula is C12H10INO and its molecular weight is 311.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-(Benzyloxy)-3-iodopyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Benzyloxy)-3-iodopyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthese von Chalkon-Derivaten

4-(Benzyloxy)-3-iodopyridin: wird bei der Synthese neuartiger Chalkon-Derivate verwendet. Diese Verbindungen werden durch Kupplung mit aromatisch substituierten Aldehyden synthetisiert und haben breite Anwendungen in der pharmazeutischen und medizinischen Chemie gezeigt . Die antimikrobielle Aktivität dieser Chalkon-Derivate ist ein bedeutendes Forschungsgebiet und liefert Einblicke in ihr Potenzial als therapeutische Mittel.

Antimikrobielle Aktivität

Die synthetisierten Chalkon-Verbindungen, die von This compound abgeleitet sind, wurden charakterisiert und auf antimikrobielle Aktivität untersucht . Diese Anwendung ist entscheidend für die Entwicklung neuer Antibiotika und das Verständnis des Wirkmechanismus gegen verschiedene mikrobielle Stämme.

Enantioselektive Synthese

Diese Verbindung wurde bei der enantioselektiven Synthese neurotropher Verbindungen wie (-)-Talaumidin verwendet. Die Fähigkeit, enantiomerenreine Substanzen zu erzeugen, ist entscheidend für die Entwicklung von Medikamenten mit spezifischen biologischen Aktivitäten .

Katalysator in organischen Reaktionen

This compound: Derivate wurden als Katalysatoren in verschiedenen organischen Reaktionen gefunden, darunter die Epoxidierung von Alkenen und die Ringöffnung von Epoxiden. Diese Anwendung ist unerlässlich, um effizientere und selektivere Synthesewege in der organischen Chemie zu schaffen.

Depigmentierungsmittel

Derivate von This compound wurden als Depigmentierungsmittel verwendet. Diese Anwendung ist besonders relevant in der Kosmetikindustrie für die Entwicklung von hautbleichenden Produkten .

Synthese von Hetaryl-Azophenol-Farbstoffen

Die Verbindung spielt eine Rolle bei der Synthese von Hetaryl-Azophenol-Farbstoffen, die zum Färben von Polyesterfasern und in der Gummiindustrie verwendet werden . Diese Farbstoffe werden wegen ihrer Lichtechtheit und Leuchtkraft geschätzt.

Schutzgruppe in der Peptidsynthese

In der Peptidsynthese wird This compound verwendet, um Schutzgruppen einzuführen, die reaktive Aminosäureseitenketten während des Syntheseprozesses schützen. Diese Anwendung ist grundlegend im Bereich der Biochemie und des Wirkstoffdesigns.

Baustein für biologisch aktive Verbindungen

Schließlich dient es als chiraler Baustein bei der Synthese biologisch aktiver Verbindungen, einschließlich Naturprodukten und Pharmazeutika. Diese Anwendung unterstreicht die Bedeutung von This compound bei der Entdeckung und Entwicklung neuer Medikamente.

Wirkmechanismus

Target of Action

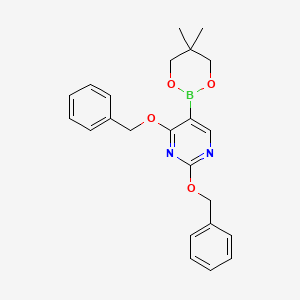

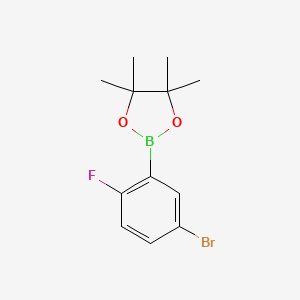

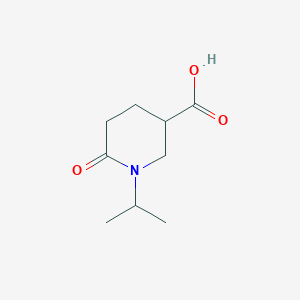

Compounds with similar structures have been known to participate in suzuki–miyaura cross-coupling reactions . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

In the context of suzuki–miyaura cross-coupling reactions, the process involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst . The reaction is known for its mild and functional group tolerant conditions .

Biochemical Pathways

It’s worth noting that the suzuki–miyaura cross-coupling reaction, in which similar compounds participate, plays a significant role in the synthesis of various biologically active compounds .

Result of Action

Compounds involved in suzuki–miyaura cross-coupling reactions are known to form new carbon–carbon bonds, which can lead to the synthesis of various biologically active compounds .

Action Environment

The suzuki–miyaura cross-coupling reaction, in which similar compounds participate, is known for its mild reaction conditions and functional group tolerance .

Eigenschaften

IUPAC Name |

3-iodo-4-phenylmethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10INO/c13-11-8-14-7-6-12(11)15-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDHGYZCSPVQORM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=NC=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

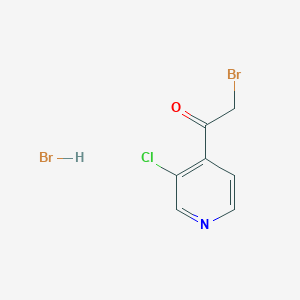

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

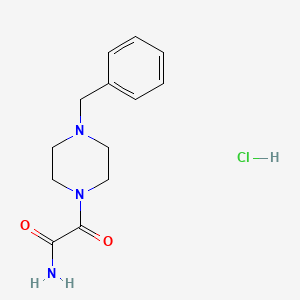

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine dihydrochloride](/img/structure/B1522176.png)